Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride
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Overview
Description
Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride is a chemical compound that belongs to the piperazine class of compounds. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its unique structure, which includes a phenylcyclohexyl group attached to the piperazine ring. It is often used in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride, typically involves several steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis . The specific conditions and reagents used can vary depending on the desired product and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-methyl-4-(1-phenylcyclohexylcarbonyl)-, hydrochloride include other piperazine derivatives such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes a phenylcyclohexyl group. This structural feature may confer specific biological and pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
110180-11-5 |
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Molecular Formula |
C18H27ClN2O |
Molecular Weight |
322.9 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-(1-phenylcyclohexyl)methanone;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-19-12-14-20(15-13-19)17(21)18(10-6-3-7-11-18)16-8-4-2-5-9-16;/h2,4-5,8-9H,3,6-7,10-15H2,1H3;1H |
InChI Key |
NOFCSHDOTBEYKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2(CCCCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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